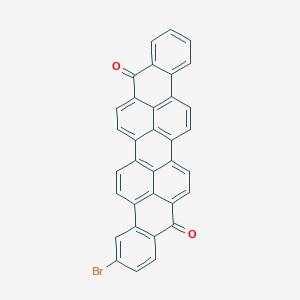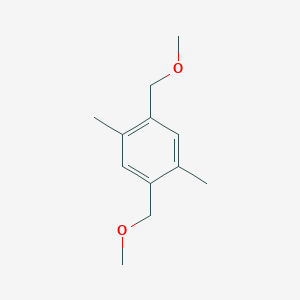
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene, also known as DMMB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
科学的研究の応用
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been extensively studied for its potential applications in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is used as a reagent for the protection of alcohols, amines, and carboxylic acids. It is also employed as a building block for the synthesis of complex organic molecules.
In materials science, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been used as a precursor for the synthesis of novel polymers and copolymers. These materials have unique properties such as high thermal stability, excellent mechanical strength, and good solubility in organic solvents. In medicinal chemistry, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with various drugs.
作用機序
The mechanism of action of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is not fully understood, but it is believed to involve the formation of inclusion complexes with other molecules. Inclusion complexes are formed when 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene molecules encapsulate other molecules within their crystal lattice structure. This process is driven by the hydrophobic effect, which results in the formation of stable complexes.
生化学的および生理学的効果
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, indicating its potential as a safe reagent for use in laboratory experiments.
実験室実験の利点と制限
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has several advantages as a reagent for laboratory experiments. It is readily available, easy to handle, and has a long shelf life. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is also stable under a wide range of conditions and can be used in a variety of organic solvents. However, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has some limitations, including its high cost and limited solubility in water.
将来の方向性
There are several future directions for the research and development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene. One potential area is the synthesis of novel polymers and copolymers using 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as a precursor. These materials have potential applications in various fields, including electronics, coatings, and adhesives.
Another area of research is the development of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene-based drug delivery systems. 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene has the potential to form inclusion complexes with a wide range of drugs, making it a promising candidate for drug delivery applications.
In conclusion, 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene is a versatile chemical compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to form inclusion complexes, make it an attractive reagent for use in organic synthesis, materials science, and medicinal chemistry. As research in this area continues, it is likely that new applications for 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene will be discovered, leading to further advancements in science and technology.
合成法
The synthesis of 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene involves the reaction of 2,5-dimethylhydroquinone with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of a cyclic acetal intermediate, which is subsequently hydrolyzed to yield 1,4-Bis(methoxymethyl)-2,5-dimethylbenzene as the final product.
特性
CAS番号 |
1444-74-2 |
|---|---|
製品名 |
1,4-Bis(methoxymethyl)-2,5-dimethylbenzene |
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
1,4-bis(methoxymethyl)-2,5-dimethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-12(8-14-4)10(2)6-11(9)7-13-3/h5-6H,7-8H2,1-4H3 |
InChIキー |
JNWBIADIWCEHAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1COC)C)COC |
正規SMILES |
CC1=CC(=C(C=C1COC)C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



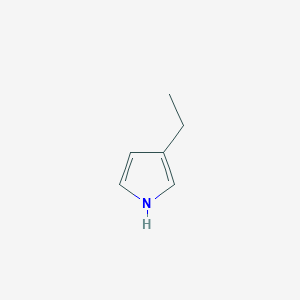
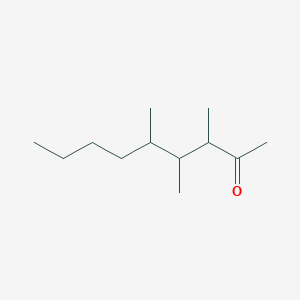
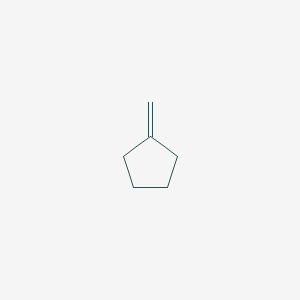
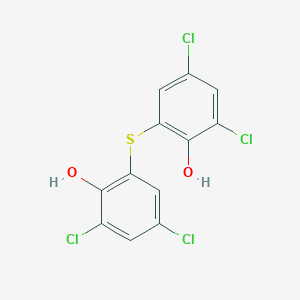
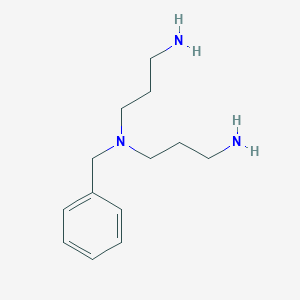
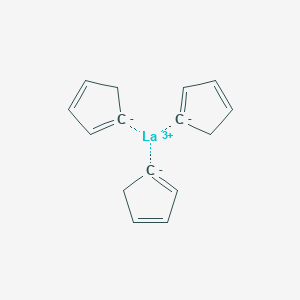
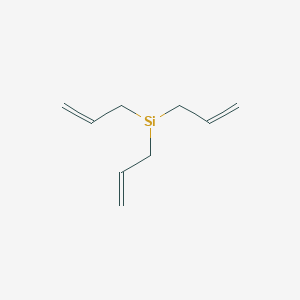
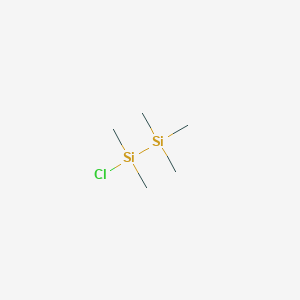
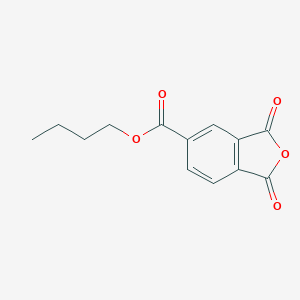
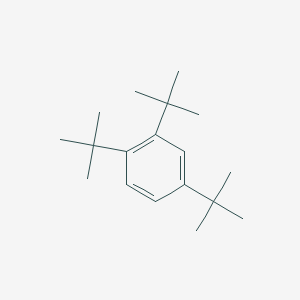
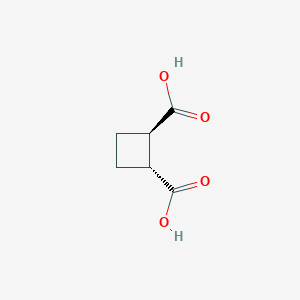
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
